Epronaz: A Technical Guide to its Chemical Structure and Properties
Epronaz: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Dated: November 29, 2025
Abstract
Epronaz is a triazolecarboxamide herbicide that functions by inhibiting acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the chemical structure, properties, and the herbicidal mechanism of action of Epronaz. Detailed information on its physicochemical properties, though limited in publicly available experimental data, is presented alongside computed values. The guide also outlines the general synthesis and analytical methodologies applicable to Epronaz and similar triazolecarboxamide compounds, and visualizes its mechanism of action through a detailed signaling pathway diagram.
Chemical Structure and Identification
Epronaz is chemically identified as N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide.[1][2] Its structure is characterized by a 1,2,4-triazole ring, which is central to its biological activity, substituted with a propylsulfonyl group and an N-ethyl-N-propyl-carboxamide group.
Molecular Formula: C₁₁H₂₀N₄O₃S[1][3]
IUPAC Name: N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide[1]
CAS Registry Number: 59026-08-3
Synonyms: BTS-30843, SN-533
2D Structure:
Caption: 2D Chemical Structure of Epronaz.
Physicochemical Properties
Experimentally determined physicochemical data for Epronaz is not widely available in the public domain. The following table summarizes the available computed data from reputable chemical databases.
| Property | Value | Source |
| Molecular Weight | 288.37 g/mol | PubChem |
| Boiling Point (predicted) | 444.7 °C at 760 mmHg | CROCHEM |
| Density (predicted) | 1.26 g/cm³ | CROCHEM |
| XLogP3 | 1.6 | PubChem |
| Topological Polar Surface Area | 93.5 Ų | PubChem |
Synthesis and Manufacturing
While a specific, detailed industrial synthesis protocol for Epronaz is proprietary, the general synthesis of N-substituted 1,2,4-triazole-3-carboxamides can be inferred from the chemical literature. A plausible synthetic route is outlined below.
Logical Workflow for the Synthesis of Epronaz:
Caption: A plausible synthetic pathway for Epronaz.
A general procedure for the synthesis of similar 1,2,4-triazole derivatives involves the following key steps:
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Alkylation: Reaction of 3-mercapto-1,2,4-triazole with a suitable propyl halide (e.g., 1-bromopropane) in the presence of a base to form 3-(propylthio)-1,2,4-triazole.
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Oxidation: The resulting thioether is then oxidized to the corresponding sulfone, 3-(propylsulfonyl)-1,2,4-triazole, using a strong oxidizing agent such as hydrogen peroxide with a sodium tungstate catalyst.
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Acylation: The final step involves the acylation of the triazole ring with N-ethyl-N-propylcarbamoyl chloride. This electrophile can be prepared by reacting N-ethyl-N-propylamine with phosgene or a phosgene equivalent. The acylation is typically carried out in the presence of a base to facilitate the reaction.
Mechanism of Action: Inhibition of Acetolactate Synthase
Epronaz is classified as a Group 2 herbicide (WSSA) or Group B (HRAC), which are inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a pivotal enzyme in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. By inhibiting ALS, Epronaz disrupts protein synthesis, leading to the cessation of cell division and ultimately plant death.
Signaling Pathway of Epronaz Action:
Caption: Mechanism of action of Epronaz via inhibition of ALS.
Experimental Protocols
General Analytical Methods for Triazolecarboxamide Herbicides
The analysis of triazolecarboxamide herbicides like Epronaz typically involves chromatographic techniques coupled with mass spectrometry for sensitive and selective detection.
Experimental Workflow for Herbicide Residue Analysis:
Caption: General workflow for the analysis of Epronaz residues.
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Sample Preparation:
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Solid Samples (Soil, Plant Material): A common method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a partitioning step with salts. A dispersive solid-phase extraction (dSPE) cleanup step is then used to remove interfering matrix components.
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Liquid Samples (Water): Solid-phase extraction (SPE) is a widely used technique. The water sample is passed through a cartridge containing a sorbent (e.g., C18) that retains the analyte. The analyte is then eluted with a small volume of an organic solvent.
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Instrumental Analysis:
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the analysis of many modern herbicides due to its high sensitivity and selectivity. A reversed-phase C18 column is typically used for separation.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, potentially after a derivatization step to improve the volatility and thermal stability of the analyte.
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In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This assay is used to determine the inhibitory activity of a compound on the ALS enzyme.
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Enzyme Source: ALS can be extracted and partially purified from a susceptible plant species (e.g., etiolated corn seedlings).
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Assay Principle: The activity of ALS is measured by quantifying the amount of its product, acetolactate. The assay is typically performed in the presence and absence of the inhibitor (Epronaz).
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Procedure:
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The enzyme extract is incubated with the necessary cofactors (thiamine pyrophosphate, FAD, Mg²⁺) and the substrate (pyruvate).
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The reaction is initiated by the addition of the substrate and allowed to proceed for a defined period at a controlled temperature and pH.
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The reaction is stopped, and the product, acetolactate, is converted to acetoin by acid-catalyzed decarboxylation.
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Acetoin is then derivatized with creatine and α-naphthol to form a colored complex, which is quantified spectrophotometrically.
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The inhibitory activity of Epronaz is determined by comparing the enzyme activity in its presence to that of a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.
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Conclusion
Epronaz is a potent herbicide that effectively controls a range of weeds by targeting the essential plant enzyme, acetolactate synthase. Its chemical structure, centered on a substituted 1,2,4-triazole ring, is key to its biological activity. While detailed experimental data on its physicochemical properties are not extensively published, its mode of action is well-understood within the context of ALS-inhibiting herbicides. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers and professionals working with Epronaz and related compounds. Further research to obtain and publish detailed experimental data would be beneficial to the scientific community.
